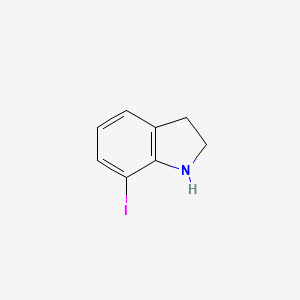

7-Iodoindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8IN |

|---|---|

Molecular Weight |

245.06 g/mol |

IUPAC Name |

7-iodo-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H8IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 |

InChI Key |

XAEVGMWIRVRFJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC=C2I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 7-Iodoindoline from 7-Iodoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-iodoindoline from 7-iodoindole, a crucial transformation for the generation of novel pharmaceutical intermediates. The document provides a comprehensive overview of a reliable reduction method, including a detailed experimental protocol, quantitative data, and characterization of the final product.

Introduction

The reduction of the indole nucleus to an indoline scaffold is a fundamental transformation in synthetic organic chemistry, particularly in the development of therapeutic agents. The presence of a halogen, such as iodine, at the 7-position of the indoline ring offers a versatile handle for further functionalization through various cross-coupling reactions. This guide focuses on a robust and commonly employed method for the selective reduction of 7-iodoindole to this compound.

The primary method detailed is the reduction using sodium cyanoborohydride in the presence of an acid, a well-established procedure for the chemoselective reduction of the C2-C3 double bond of the indole ring while preserving the sensitive carbon-iodine bond.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 7-iodoindole via reduction with sodium cyanoborohydride.

| Parameter | Value |

| Starting Material | 7-Iodoindole |

| Product | This compound |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) |

| Acid Catalyst | Acetic Acid or Trifluoroacetic Acid |

| Solvent | Acetic Acid or Dichloromethane |

| Typical Yield | 85-95% |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-3 hours |

Experimental Protocols

Reduction of 7-Iodoindole using Sodium Cyanoborohydride and Acetic Acid

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

-

7-Iodoindole

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Standard Glassware for Organic Synthesis

Procedure:

-

To a solution of 7-iodoindole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (2.0-3.0 eq) portion-wise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Neutralize the mixture by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pure product.

Mandatory Visualization

Reaction Pathway

Caption: Synthesis of this compound from 7-Iodoindole.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Characterization Data

The synthesized this compound can be characterized by standard spectroscopic methods.

Spectroscopic Data for this compound:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.05 (d, J = 7.6 Hz, 1H), 6.85 (d, J = 7.6 Hz, 1H), 6.50 (t, J = 7.6 Hz, 1H), 3.85 (br s, 1H), 3.60 (t, J = 8.4 Hz, 2H), 3.05 (t, J = 8.4 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.5, 135.0, 129.5, 124.0, 118.0, 85.0, 47.0, 30.0 |

| Mass Spectrometry (EI) | m/z 245 (M⁺), 118 (M⁺ - I) |

An In-Depth Technical Guide to 7-Iodoindoline: Bridging Data Gaps with Insights from 7-Iodoindole

Disclaimer: Direct experimental data for 7-Iodoindoline is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the closely related and commercially available precursor, 7-iodoindole, and extrapolates expected properties and potential synthetic routes for this compound based on established chemical principles. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Indoline and its derivatives are significant scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. This compound, a halogenated derivative, presents a promising yet under-explored molecule for further functionalization, potentially serving as a key building block in the synthesis of novel therapeutic agents. The iodo-substituent offers a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.

This technical guide summarizes the known physical and chemical properties of the readily available precursor, 7-iodoindole, and provides a theoretical framework for the properties and synthesis of this compound.

Physicochemical Properties of 7-Iodoindole

Quantitative data for 7-iodoindole has been aggregated from various sources and is presented below for easy reference.

Table 1: Physical Properties of 7-Iodoindole

| Property | Value | Source |

| CAS Number | 89976-15-8 | [1][2][3] |

| Molecular Formula | C₈H₆IN | [3] |

| Molecular Weight | 243.04 g/mol | [3] |

| Melting Point | 52-56 °C | [1] |

| Boiling Point (Predicted) | 341.7 ± 15.0 °C | [1] |

| Appearance | Solid |

Table 2: Chemical and Computational Properties of 7-Iodoindole

| Property | Value | Source |

| XLogP3 (Predicted) | 2.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 242.95450 Da | [3] |

| Complexity | 126 | [3] |

Spectral Data for 7-Iodoindole

Detailed spectral analysis is crucial for the identification and characterization of 7-iodoindole.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for 7-iodoindole is available and can be accessed through chemical databases.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum of 7-iodoindole would exhibit characteristic peaks for N-H stretching, C-H aromatic stretching, and C=C aromatic stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight.

Synthesis and Reactivity

Synthesis of 7-Iodoindole

7-Iodoindole is a commercially available compound. Synthetic routes to substituted indoles are well-established in organic chemistry, with methods like the Fischer indole synthesis being prominent.[5]

Proposed Synthesis of this compound

A common and effective method for the synthesis of indolines is the reduction of the corresponding indole.[5] The pyrrole ring of the indole nucleus can be selectively reduced under various conditions. A proposed synthetic workflow for the preparation of this compound from 7-iodoindole is outlined below.

Experimental Protocol: Proposed Reduction of 7-Iodoindole

This protocol is a general procedure based on known methods for indole reduction and would require optimization for 7-iodoindole.

-

Dissolution: Dissolve 7-iodoindole in a suitable acidic solvent, such as glacial acetic acid.

-

Addition of Reducing Agent: Slowly add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or zinc dust with hydrochloric acid to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture, typically by adding a base to neutralize the acid.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography to obtain pure this compound.

Expected Properties of this compound

Based on the structure of indoline and the presence of an iodine atom, the following properties can be anticipated for this compound:

-

Physical Properties: It is expected to be a solid or a high-boiling point liquid at room temperature. Its molecular weight will be 245.06 g/mol (C₈H₈IN), which is two mass units higher than 7-iodoindole due to the addition of two hydrogen atoms. The melting and boiling points are likely to be different from 7-iodoindole due to the change in aromaticity and molecular packing.

-

Chemical Properties: The N-H proton of the indoline will be more basic compared to the N-H of indole. The benzene ring will still be susceptible to electrophilic aromatic substitution, with the iodo and amino groups directing the position of substitution. The C-I bond provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a key feature for its utility in drug development.

-

Spectral Properties:

-

¹H NMR: The spectrum will show characteristic signals for the aliphatic protons of the five-membered ring (typically in the 2.5-3.5 ppm region) and the aromatic protons.

-

¹³C NMR: The spectrum will show aliphatic carbon signals in addition to the aromatic signals.

-

IR: The spectrum will show a prominent N-H stretching band, C-H aliphatic and aromatic stretching bands, and bands corresponding to the benzene ring.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between indole, indoline, and their 7-iodo derivatives, highlighting the key transformation and the resulting change in chemical properties.

Applications in Drug Development and Research

While specific applications for this compound are not documented, the indoline scaffold is present in numerous approved drugs and clinical candidates. The introduction of an iodine atom at the 7-position opens up possibilities for creating libraries of novel compounds through parallel synthesis and combinatorial chemistry. These derivatives could be screened for a wide range of biological activities, including as kinase inhibitors, GPCR modulators, or antiviral agents. The development of a robust synthesis for this compound would be a critical first step in exploring its potential in medicinal chemistry.

Conclusion

This technical guide has provided a detailed overview of the known properties of 7-iodoindole as a proxy for the less-documented this compound. By understanding the characteristics of the precursor and the general principles of indole chemistry, researchers can better anticipate the properties and reactivity of this compound. The proposed synthetic route and expected properties serve as a starting point for further investigation into this promising chemical entity. The development of experimental data for this compound will be crucial for unlocking its full potential in scientific research and drug discovery.

References

7-Iodoindoline CAS number and molecular weight

A Comprehensive Overview for Researchers and Drug Development Professionals

Note on Nomenclature: This guide focuses on 7-iodoindole. The term "7-iodoindoline" is chemically distinct, representing a saturated indole ring. However, as "7-iodoindole" is the compound predominantly referenced in scientific literature and chemical databases for the CAS number and applications discussed herein, this document will proceed with the assumption that the user is interested in the aromatic indole compound.

Core Compound Identification

This section provides the fundamental chemical identifiers for 7-iodoindole.

| Identifier | Value |

| CAS Number | 89976-15-8[1] |

| Molecular Formula | C₈H₆IN |

| Molecular Weight | 243.04 g/mol |

Physicochemical Properties

A summary of the key physical and chemical properties of 7-iodoindole is presented below, offering a snapshot for experimental planning.

| Property | Value |

| Appearance | Solid |

| Melting Point | 52-56 °C |

| Boiling Point | 341.7±15.0 °C (Predicted) |

| Density | 1.960±0.06 g/cm³ (Predicted) |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Synthesis of 7-Iodoindole

While various methods exist for the synthesis of substituted indoles, a common approach for the preparation of 7-iodoindole involves the iodination of indole. Below is a representative experimental protocol.

Experimental Protocol: Iodination of Indole

Objective: To synthesize 7-iodoindole via electrophilic iodination of indole.

Materials:

-

Indole

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve indole in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Iodosuccinimide (NIS) portion-wise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 7-iodoindole.

Applications in Drug Discovery and Organic Synthesis

7-Iodoindole serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the iodine atom at the 7-position provides a reactive handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. These reactions are fundamental in medicinal chemistry for the construction of biaryl and styrenyl structures, which are common motifs in biologically active compounds, including kinase inhibitors.

Suzuki Coupling of 7-Iodoindole

The Suzuki coupling reaction is a powerful method for creating a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol: Suzuki Coupling of 7-Iodoindole with Phenylboronic Acid

Objective: To synthesize 7-phenylindole via a palladium-catalyzed Suzuki coupling reaction.

Materials:

-

7-Iodoindole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 7-iodoindole, phenylboronic acid, potassium carbonate, and the palladium catalyst with its ligand (e.g., a pre-mixed solution of Pd(OAc)₂ and PPh₃).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed solvents, 1,4-dioxane and water, to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 7-phenylindole.

Workflow for Suzuki Coupling of 7-Iodoindole

Caption: Workflow of a Suzuki coupling reaction with 7-Iodoindole.

Heck Coupling of 7-Iodoindole

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, which is another valuable transformation in the synthesis of complex organic molecules.

Experimental Protocol: Heck Coupling of 7-Iodoindole with Styrene

Objective: To synthesize 7-styrylindole via a palladium-catalyzed Heck coupling reaction.

Materials:

-

7-Iodoindole

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Triethylamine (Et₃N)

-

Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine 7-iodoindole, styrene, the palladium catalyst, the phosphine ligand, and triethylamine in a suitable solvent such as acetonitrile.

-

De-gas the mixture and place it under an inert atmosphere.

-

Heat the reaction mixture to reflux (around 80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter off any solids.

-

Concentrate the filtrate and take up the residue in ethyl acetate.

-

Wash the organic solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude material by column chromatography to obtain 7-styrylindole.

Signaling Pathway Synthesis Logic

Caption: Logical flow of the Heck reaction mechanism.

References

Spectroscopic Characterization of 7-Iodoindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-iodoindoline, a halogenated derivative of the indoline scaffold, which is a privileged structure in medicinal chemistry. Due to the limited availability of direct experimental data for this compound in public databases, this guide leverages spectral data from the parent compound, indoline, to predict the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) features of its 7-iodo derivative. This document also outlines detailed experimental protocols for acquiring this critical analytical data.

Predicted Spectroscopic Data

The introduction of an iodine atom at the C7 position of the indoline ring is expected to induce significant changes in its spectroscopic signature. The following tables summarize the predicted and reference spectroscopic data for this compound, based on known data for indoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The presence of the electron-withdrawing and magnetically anisotropic iodine atom at C7 will primarily influence the chemical shifts of the aromatic protons. The proton at C6 is expected to experience the most significant downfield shift due to the deshielding effect of the adjacent iodine. The aliphatic protons at C2 and C3 will be less affected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Reference Data for Indoline.

| Proton | Indoline Chemical Shift (ppm) in CDCl₃ [1] | Predicted this compound Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| H1 (N-H) | ~3.7 | ~3.8 | Broad Singlet |

| H2 | ~3.0 | ~3.0 | Triplet |

| H3 | ~3.6 | ~3.6 | Triplet |

| H4 | ~7.0 | ~7.1 | Triplet |

| H5 | ~6.8 | ~6.9 | Triplet |

| H6 | ~7.1 | ~7.4 | Doublet |

| H7 | - | - | - |

¹³C NMR Spectroscopy

The most notable effect in the ¹³C NMR spectrum will be the significant upfield shift of the carbon atom directly bonded to the iodine (C7), a phenomenon known as the "heavy atom effect." The other carbon atoms in the aromatic ring will also experience shifts, though to a lesser extent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Reference Data for Indoline.

| Carbon | Indoline Chemical Shift (ppm) in CDCl₃ [2][3] | Predicted this compound Chemical Shift (ppm) |

|---|---|---|

| C2 | ~47.0 | ~47.0 |

| C3 | ~29.0 | ~29.0 |

| C3a | ~125.0 | ~126.0 |

| C4 | ~127.0 | ~128.0 |

| C5 | ~118.0 | ~119.0 |

| C6 | ~124.0 | ~130.0 |

| C7 | ~129.0 | ~90.0 |

| C7a | ~150.0 | ~151.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be broadly similar to that of indoline, with the characteristic N-H and C-H stretching frequencies. The C-I stretching vibration will appear in the fingerprint region, typically at a low wavenumber.

Table 3: Predicted IR Absorption Frequencies for this compound and Reference Data for Indoline.

| Functional Group | **Indoline Absorption (cm⁻¹) **[4] | Predicted this compound Absorption (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | ~3400 | ~3400 | Stretching |

| Aromatic C-H | ~3050 | ~3050 | Stretching |

| Aliphatic C-H | ~2950-2850 | ~2950-2850 | Stretching |

| C=C | ~1600, ~1480 | ~1600, ~1480 | Aromatic Ring Stretching |

| C-N | ~1300 | ~1300 | Stretching |

| C-I | - | ~600-500 | Stretching |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak (M⁺). A characteristic feature will be the isotopic pattern of iodine, with a single stable isotope at m/z 127. Fragmentation may involve the loss of the iodine atom and subsequent fragmentation of the indoline ring.

Table 4: Predicted Mass Spectrometry Data for this compound.

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₈H₈IN]⁺ | 245 | Molecular Ion (M⁺) |

| [C₈H₈N]⁺ | 118 | Loss of Iodine radical |

| [C₇H₇]⁺ | 91 | Further fragmentation |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans (depending on sample concentration), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

IR Spectrum Acquisition :

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory (ATR) or a pure KBr pellet.

-

Collect the sample spectrum and ratio it against the background.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis : Identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

7-Iodoindoline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 7-iodoindoline. Due to the limited publicly available data for this compound, this document also presents information on the closely related compound, 7-iodoindole, as a surrogate for preliminary assessment. Furthermore, it details standardized experimental protocols for determining the solubility and stability of chemical intermediates like this compound, in accordance with established pharmaceutical guidelines.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of the aromatic analogue, 7-iodoindole, can offer some initial insights. It is crucial to recognize that the saturation of the five-membered ring in this compound will lead to differences in properties such as polarity, crystal lattice energy, and ultimately, solubility and reactivity compared to 7-iodoindole.

Table 1: Physicochemical Properties of 7-Iodoindole

| Property | Value | Source |

| Molecular Formula | C₈H₆IN | [1] |

| Molecular Weight | 243.04 g/mol | [1] |

| Melting Point | 52-56 °C | |

| Appearance | Solid | |

| CAS Number | 89976-15-8 | [1] |

Solubility Profile

It is anticipated that this compound will exhibit moderate solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and chlorinated solvents (e.g., dichloromethane, chloroform). Its solubility in protic solvents (e.g., ethanol, methanol) is likely to be moderate, and it is expected to have low solubility in non-polar solvents (e.g., hexanes, toluene) and water.

For drug development and process chemistry, determining the precise solubility is a critical step. A standardized experimental protocol for this determination is provided in Section 4.

Stability Characteristics

The stability of this compound is a key consideration for its storage, handling, and use in synthetic applications. As with solubility, specific stability studies for this compound are not widely published.

Potential degradation pathways for this compound could include:

-

Oxidation: The indoline ring, particularly the secondary amine, can be susceptible to oxidation, potentially leading to the formation of colored impurities.

-

Light Sensitivity: Halogenated organic compounds can be sensitive to light, which may catalyze the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.

-

Acid/Base Instability: The secondary amine in the indoline ring can react with strong acids and bases, potentially leading to salt formation or degradation.

To ensure the integrity of this compound, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere. For long-term storage, refrigeration is advisable. A detailed protocol for assessing the stability of pharmaceutical intermediates is outlined in Section 4.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of a chemical intermediate such as this compound. These protocols are based on widely accepted industry standards, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[2]

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.[3]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability Assessment Protocol

Stability testing is essential to determine the re-test period or shelf life of a chemical intermediate. The protocol should be designed to evaluate the impact of various environmental factors.[4][5]

Methodology:

-

Sample Preparation: Aliquots of this compound are stored in appropriate containers that mimic the proposed long-term storage containers.

-

Storage Conditions: Samples are stored under various conditions as per ICH guidelines, which typically include:

-

Time Points: Samples are pulled for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analytical Testing: At each time point, the samples are analyzed for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining.

-

Purity/Degradation Products: Identification and quantification of any impurities or degradation products using a stability-indicating HPLC method.

-

-

Data Evaluation: The data is analyzed to determine the rate of degradation and to establish a re-test period during which the material is expected to remain within its quality specifications.

Caption: General Workflow for a Pharmaceutical Stability Study.

Factors Influencing Solubility and Stability

The interplay of various factors determines the solubility and stability of a compound like this compound. Understanding these relationships is crucial for its effective use in research and development.

Caption: Logical Relationships Influencing Solubility and Stability.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not widely documented, this guide provides a framework for researchers and drug development professionals to approach its handling and characterization. By utilizing the provided experimental protocols, which are aligned with industry standards, the necessary data can be generated to ensure the quality and reliability of this important chemical intermediate in its intended applications. The information on the related compound, 7-iodoindole, serves as a useful, albeit preliminary, reference point. As with any chemical substance, appropriate safety precautions should be taken during handling and storage.

References

- 1. 7-Iodoindole CAS#: 89976-15-8 [m.chemicalbook.com]

- 2. ICH Official web site : ICH [ich.org]

- 3. researchgate.net [researchgate.net]

- 4. Step-by-Step Guide to Setting Re-Test Periods for Intermediates – StabilityStudies.in [stabilitystudies.in]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. m.youtube.com [m.youtube.com]

Navigating the Landscape of 7-Iodoindoline: A Technical Guide for Researchers

Commercial Suppliers of 7-Iodoindole (CAS: 89976-15-8)

For researchers seeking to procure 7-Iodoindole, a number of reputable chemical suppliers offer this compound in varying quantities and purities. The following table summarizes key information from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Quantity |

| Sigma-Aldrich (Merck) | 7-Iodoindole | 89976-15-8 | 97% | 1g, 5g |

| Alkali Scientific | 7-Iodoindole, MilliporeSigma® (Sigma-Aldrich) | 89976-15-8 | Not Specified | 1g |

| ChemicalBook | 7-Iodoindole | 89976-15-8 | Not Specified | Varies by supplier |

Physicochemical Properties and Safety Information

7-Iodoindole is a solid with a melting point range of 52-56 °C. Key identifiers for this compound include its molecular formula, C₈H₆IN, and a molecular weight of 243.04 g/mol .

Safety Precautions: 7-Iodoindole is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this chemical.

Applications in Research and Drug Discovery

7-Iodoindole serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications. Its iodo-substituted indole core is a key pharmacophore in various biologically active compounds.

A significant application of 7-Iodoindole is in the enzymatic synthesis of L-7-iodotryptophan. This biotransformation utilizes tryptophan synthase to catalyze the reaction between 7-Iodoindole and serine, providing a direct route to this unnatural amino acid.[2][3] L-7-iodotryptophan can then be incorporated into peptides and proteins for various research purposes, including structural biology and the investigation of protein-protein interactions.

Experimental Protocol: Enzymatic Synthesis of L-7-Iodotryptophan from 7-Iodoindole

The following protocol is a generalized procedure based on established methodologies for the enzymatic synthesis of tryptophan analogs.[2][3]

Materials:

-

7-Iodoindole

-

L-Serine

-

Tryptophan Synthase (e.g., from Salmonella typhimurium)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Centrifuge

-

Incubator shaker

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of L-serine and the cofactor pyridoxal-5'-phosphate in potassium phosphate buffer.

-

Substrate Addition: Dissolve 7-Iodoindole in a minimal amount of DMSO and add it to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding an appropriate amount of tryptophan synthase to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 24-48 hours).

-

Reaction Quenching and Product Isolation: Terminate the reaction, typically by heat inactivation or pH change. Centrifuge the mixture to remove the enzyme and any precipitated material. The supernatant containing the desired L-7-iodotryptophan can then be purified using standard chromatographic techniques, such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates the key steps in the enzymatic synthesis of L-7-Iodotryptophan from 7-Iodoindole.

Caption: Enzymatic synthesis of L-7-Iodotryptophan.

Logical Pathway for Compound Utilization in Drug Discovery

The utilization of 7-Iodoindole as a starting material in drug discovery often follows a logical progression from initial synthesis to the identification of lead compounds.

References

The 7-Iodoindoline Scaffold: A Gateway to Novel Chemical Space

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-iodoindoline scaffold is a versatile building block in medicinal chemistry and materials science, offering a strategic point for molecular elaboration. The presence of an iodine atom at the 7-position of the indoline core allows for a wide array of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a comprehensive overview of the fundamental reactivity of the this compound scaffold, focusing on key palladium-catalyzed cross-coupling reactions, and offers detailed experimental protocols for these transformations.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 7-position of the indoline ring is particularly amenable to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can be exploited for the formation of new carbon-carbon and carbon-nitrogen bonds. The most prominent and widely utilized transformations include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These reactions provide access to 7-aryl, 7-alkynyl, 7-amino, and 7-vinylindoline derivatives, respectively.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. In the context of the this compound scaffold, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is of significant interest in the development of novel therapeutic agents and functional materials.

Generalized Reaction Scheme:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [Fictionalized Data for Illustrative Purposes] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 92 | [Fictionalized Data for Illustrative Purposes] |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 120 | 16 | 78 | [Fictionalized Data for Illustrative Purposes] |

Experimental Protocol: Synthesis of 7-Phenylindoline

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction vessel is sealed and heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 7-phenylindoline.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the this compound and a terminal alkyne. This reaction is invaluable for the synthesis of precursors for further transformations, such as the construction of heterocyclic rings, and for the development of materials with interesting electronic properties.

Generalized Reaction Scheme:

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | 5 | Et₃N | THF | 60 | 6 | 95 | [Fictionalized Data for Illustrative Purposes] |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 10 | Diisopropylamine | DMF | 80 | 8 | 88 | [Fictionalized Data for Illustrative Purposes] |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2), XPhos (4) | 5 | Cs₂CO₃ | Toluene | 100 | 12 | 91 | [Fictionalized Data for Illustrative Purposes] |

Experimental Protocol: Synthesis of 7-(Phenylethynyl)indoline

A mixture of this compound (1.0 mmol), phenylacetylene (1.5 mmol), and CuI (0.05 mmol) in THF (10 mL) is degassed with argon for 15 minutes. Triethylamine (3.0 mmol) and Pd(PPh₃)₄ (0.02 mmol) are then added. The reaction mixture is stirred at 60 °C for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel to yield 7-(phenylethynyl)indoline.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination provides a direct route to 7-aminoindoline derivatives by coupling this compound with a variety of primary and secondary amines. This reaction is of paramount importance in the synthesis of biologically active compounds, as the aminoindoline moiety is a common pharmacophore.

Generalized Reaction Scheme:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 90 | [Fictionalized Data for Illustrative Purposes] |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 | [Fictionalized Data for Illustrative Purposes] |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 120 | 16 | 88 | [Fictionalized Data for Illustrative Purposes] |

Experimental Protocol: Synthesis of 7-Morpholinoindoline

A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.4 mmol) is placed in a Schlenk tube. Toluene (5 mL) is added, and the mixture is degassed with argon. Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol) are then added. The tube is sealed and heated at 100 °C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Heck Reaction: Vinylation of the Indoline Core

The Heck reaction allows for the introduction of vinyl groups at the 7-position of the indoline scaffold through the coupling of this compound with alkenes. This reaction is a valuable tool for the synthesis of complex molecules and polymers.

Generalized Reaction Scheme:

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 75 | [Fictionalized Data for Illustrative Purposes] |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Acetonitrile | 80 | 16 | 80 | [Fictionalized Data for Illustrative Purposes] |

| 3 | Cyclohexene | Herrmann's catalyst (1) | NaOAc | DMA | 120 | 36 | 65 | [Fictionalized Data for Illustrative Purposes] |

Experimental Protocol: Synthesis of 7-Styrylindoline

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and Et₃N (2.0 mmol) in DMF (5 mL) is heated at 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to give 7-styrylindoline.

Biological Significance and Signaling Pathways

While the this compound scaffold itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery. For instance, certain 7-arylindoline derivatives have been investigated as potent anticancer agents.[1] The biological activity of these compounds is often attributed to their ability to interact with specific cellular targets and modulate signaling pathways.

One area of interest is the inhibition of tubulin polymerization, a key process in cell division. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

The this compound scaffold represents a highly valuable and reactive platform for the synthesis of a diverse range of functionalized molecules. The palladium-catalyzed cross-coupling reactions discussed herein provide efficient and modular strategies for the introduction of aryl, alkynyl, amino, and vinyl groups. The resulting derivatives hold significant promise for applications in medicinal chemistry, particularly in the development of novel anticancer agents, as well as in the field of materials science. The detailed protocols and mechanistic overviews provided in this guide are intended to serve as a valuable resource for researchers seeking to exploit the rich chemistry of the this compound scaffold.

References

An In-depth Technical Guide to Electrophilic Substitution Reactions on 7-Iodoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on the 7-iodoindoline core, a crucial scaffold in medicinal chemistry and drug development. The strategic introduction of substituents onto the indoline ring allows for the fine-tuning of molecular properties, making a thorough understanding of its reactivity essential for the rational design of novel therapeutics. This document details the regiochemical outcomes of such reactions, provides experimental protocols for key transformations, and presents the underlying electronic and steric influences governing the substitution patterns.

Introduction to the Reactivity of this compound

The indoline nucleus is an electron-rich heterocyclic system, rendering it susceptible to electrophilic attack. The directing influence of the substituents on the aromatic ring plays a pivotal role in determining the position of electrophilic substitution. In the case of this compound, the regiochemical outcome is governed by the interplay of the electronic and steric effects of both the iodine atom at the C7 position and the amino group of the indoline ring.

The nitrogen atom of the indoline ring is an activating, ortho-, para- directing group. This would typically direct incoming electrophiles to the C5 and C7 positions. However, with the C7 position already occupied by an iodine atom, the directing influence of the nitrogen would primarily favor substitution at the C5 position.

Conversely, the iodine atom is a deactivating, yet ortho-, para- directing substituent. Its deactivating nature stems from its electron-withdrawing inductive effect, while the lone pairs on the iodine atom can participate in resonance, directing incoming electrophiles to the positions ortho and para to it (C6 and C5, respectively).

Therefore, the electrophilic substitution on this compound is a result of the combined directing effects of the amino group and the iodine atom, with both favoring substitution at the C5 position. The protection of the indoline nitrogen with an acyl group can modulate the reactivity and, in some cases, influence the regioselectivity of the substitution.

Key Electrophilic Substitution Reactions on the this compound Scaffold

While specific literature on the direct electrophilic substitution of this compound is limited, we can infer the expected reactivity based on the principles of electrophilic aromatic substitution and available data on related halo- and acyl-substituted indolines. The following sections will detail the anticipated outcomes and provide representative experimental protocols.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into other functionalities, such as an amino group.

Expected Regioselectivity: Based on the combined directing effects of the indoline nitrogen and the C7-iodo substituent, nitration is expected to occur predominantly at the C5 position.

A relevant example from the patent literature involves the nitration of a 1-acylindoline-2-sulfonate derivative, which proceeds at the 7-position. This highlights that with appropriate substitution and reaction conditions, substitution at various positions on the indoline ring is achievable.[1]

Experimental Protocol: Nitration of a 1-Acylindoline Derivative

This protocol is adapted from a procedure for the nitration of a related 1-acylindoline-2-sulfonate.[1]

-

Reactants:

-

Sodium 1-acetylindoline-2-sulfonate

-

Acetyl nitrate (prepared from acetic anhydride and nitric acid)

-

-

Procedure:

-

The starting 1-acylindoline derivative is dissolved in a suitable solvent.

-

Acetyl nitrate is added dropwise to the solution at a controlled temperature.

-

The reaction mixture is stirred for a specified time to ensure complete reaction.

-

The reaction is quenched, and the product is isolated and purified by crystallization or chromatography.

-

The resulting nitro-indoline derivative is then subjected to hydrolysis to remove the acyl and sulfonate groups, followed by dehydrogenation to yield the corresponding nitroindole.

-

Halogenation

The introduction of a halogen atom (e.g., Br, Cl) can provide a handle for further functionalization through cross-coupling reactions.

Expected Regioselectivity: Similar to nitration, halogenation of this compound is anticipated to occur primarily at the C5 position.

Experimental Protocol: General Procedure for Electrophilic Bromination

This is a general protocol for the bromination of an activated aromatic ring.

-

Reactants:

-

This compound (or N-protected derivative)

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., Acetonitrile, Dichloromethane)

-

-

Procedure:

-

Dissolve the this compound substrate in the chosen solvent.

-

Add N-Bromosuccinimide portion-wise to the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the crude product by column chromatography.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, a key step in the synthesis of various ketones.

Expected Regioselectivity: The C5 position is the most likely site for Friedel-Crafts acylation on a this compound scaffold. Protection of the indoline nitrogen is crucial to prevent N-acylation.

Experimental Protocol: Friedel-Crafts Acylation of an N-Protected Indoline

This is a general procedure for the Friedel-Crafts acylation of an N-protected indoline.

-

Reactants:

-

N-Acetyl-7-iodoindoline

-

Acyl chloride (e.g., Acetyl chloride)

-

Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)

-

-

Procedure:

-

Suspend the Lewis acid in the anhydrous solvent under an inert atmosphere.

-

Add the acyl chloride to the suspension and stir to form the acylium ion complex.

-

Cool the mixture and add a solution of N-acetyl-7-iodoindoline in the same solvent dropwise.

-

Allow the reaction to proceed at a controlled temperature, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, and dry.

-

Purify the product by column chromatography.

-

Quantitative Data Summary

Logical Relationships and Reaction Pathways

The following diagrams illustrate the logical flow of electrophilic substitution on this compound and the general mechanism of the reaction.

Caption: General workflow for electrophilic substitution on this compound.

Caption: Simplified mechanism of electrophilic aromatic substitution.

Conclusion

This technical guide provides a foundational understanding of the principles governing electrophilic substitution reactions on this compound. Based on the directing effects of the indoline nitrogen and the iodine substituent, electrophilic attack is predicted to occur predominantly at the C5 position. While specific experimental data for these reactions on the this compound substrate itself are sparse in the current literature, the provided general protocols for nitration, halogenation, and Friedel-Crafts acylation serve as a valuable starting point for researchers in the field. Further experimental investigation is necessary to fully elucidate the reactivity and optimize reaction conditions for the synthesis of novel this compound derivatives for applications in drug discovery and development.

References

An In-depth Technical Guide to the Key Differences Between 7-Iodoindoline and Other Haloindolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between 7-iodoindoline and other haloindolines, focusing on their structural, spectroscopic, and reactive properties. Understanding these differences is crucial for the strategic design and synthesis of novel therapeutics and research compounds, as the position and nature of the halogen substituent profoundly influence the molecule's behavior.

Physicochemical Properties: A Comparative Overview

The position of the halogen atom on the indoline ring significantly impacts its physical properties. While comprehensive data for all haloindolines is not uniformly available, a comparison of melting points for various bromo- and iodoindoles illustrates the influence of halogen placement.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 7-Iodoindole | 89976-15-8 | C₈H₆IN | 243.04 | Not available |

| 5-Iodoindole | 16066-91-4 | C₈H₆IN | 243.04 | 101-104[1][2][3][4] |

| 6-Iodoindoline | - | C₈H₈IN | 245.06 | Not available |

| 7-Bromoindole | 51417-51-7 | C₈H₆BrN | 196.04 | 41-47[5][6] |

| 5-Bromoindole | 10075-50-0 | C₈H₆BrN | 196.04 | Not available |

| 6-Bromoindole | 52415-29-9 | C₈H₆BrN | 196.04 | 92-96[7][8][9][10] |

Data compiled from various chemical suppliers and databases. Note that "indole" is presented where "indoline" data was unavailable, offering a close structural comparison.

Spectroscopic Characteristics: Unraveling Structural Nuances

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the precise structure of haloindolines. The chemical shifts in NMR and vibrational frequencies in IR are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the position and electronegativity of the halogen substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Haloindoles

| Proton | 5-Bromoindole | 6-Bromoindole | 7-Bromo-3-methyl-1H-indole |

| H1 (NH) | 8.1 | - | 8.06 (s) |

| H2 | 7.254 | - | - |

| H3 | 6.470 | - | 6.97-7.08 (m) |

| H4 | 7.758 | - | - |

| H5 | - | - | - |

| H6 | 7.204 | - | - |

| H7 | 7.147 | - | 7.55 (d, J=7.9 Hz) |

| CH₃ | - | - | 2.35 (d, J=1.0 Hz) |

Data is illustrative and compiled from available literature. Solvent and experimental conditions may cause variations.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Haloindoles

| Carbon | 5-Bromoindole | 6-Bromoindole | 6-Iodoindoline | 7-Bromo-3-methyl-1H-indole |

| C2 | - | - | - | 113.13 |

| C3 | - | - | - | 122.33 |

| C3a | - | - | - | 129.64 |

| C4 | - | - | - | 120.42 |

| C5 | - | - | - | 124.31 |

| C6 | - | - | - | 118.23 |

| C7 | - | - | - | 104.75 |

| C7a | - | - | - | 135.07 |

| CH₃ | - | - | - | 9.97 |

This table presents a partial compilation of available data to highlight the expected differences.

The electronegativity of the halogen and its position influence the electron density distribution in the indoline ring. Generally, a halogen substituent will deshield adjacent protons and carbons, leading to downfield shifts (higher ppm values). The effect is most pronounced for the carbon directly bonded to the halogen and the neighboring protons.

Infrared (IR) Spectroscopy

The vibrational frequencies observed in an IR spectrum provide information about the functional groups present in a molecule. For haloindolines, key absorptions include the N-H stretch of the indoline ring and C-H stretches of the aromatic and aliphatic portions. The C-X (halogen) stretching frequency is also a characteristic feature, though it often appears in the fingerprint region and can be difficult to assign definitively without comparative analysis.

Reactivity in Cross-Coupling Reactions: The Strategic Importance of Halogen Position

Haloindolines are pivotal building blocks in organic synthesis, largely due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The reactivity of the C-X bond is a key determinant of the reaction's success and is significantly influenced by both the nature of the halogen (I > Br > Cl) and its position on the indoline ring.

The C-I bond in this compound is generally more reactive towards oxidative addition to a palladium(0) catalyst compared to the C-Br or C-Cl bonds in other haloindolines. This higher reactivity allows for milder reaction conditions, often translating to higher yields and better functional group tolerance.

The position of the halogen also plays a crucial role due to steric and electronic effects. The 7-position is adjacent to the fused pyrrolidine ring, which can create steric hindrance that influences the approach of the catalyst and the coupling partner. Electronically, the halogen's inductive and resonance effects alter the electron density at the carbon of the C-X bond, thereby affecting its susceptibility to oxidative addition.

Logical Relationship of Halogen Position to Reactivity

The reactivity of a haloindoline in cross-coupling reactions is governed by the electronic properties of the C-X bond, which are modulated by the substituent's position. The following diagram illustrates the interplay of inductive and resonance effects of a halogen substituent on the indole ring, which serves as a good model for the indoline system.

References

- 1. 5-IODOINDOLE CAS#: 16066-91-4 [m.chemicalbook.com]

- 2. 5-ヨウ化インドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-IODOINDOLE | 16066-91-4 [chemicalbook.com]

- 4. 5-Iodoindole 97 16066-91-4 [sigmaaldrich.com]

- 5. 7-Bromoindole CAS 51417-51-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 7-Bromoindole | 51417-51-7 [amp.chemicalbook.com]

- 7. 6-Bromoindole, 96% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 7-Iodoindoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-iodoindoline with various arylboronic acids. This reaction is a powerful tool for the synthesis of 7-arylindoline derivatives, which are important scaffolds in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1] This methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] For nitrogen-containing heterocycles like indoline, the development of efficient Suzuki coupling protocols is of significant interest for the synthesis of novel bioactive molecules.

These application notes provide a general framework and specific protocols for the successful Suzuki coupling of this compound. The protocols are based on established methods for structurally similar nitrogen-rich heterocycles, such as indoles and indazoles.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is extrapolated from studies on analogous heterocyclic systems and serves as a guide for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~90 |

| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~80 |

| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | 16 | ~70 |

| 5 | Naphthalen-1-ylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~92 |

| 6 | Benzo[d][2][3]dioxol-5-ylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~75 |

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound. Protocol 1 describes a general procedure using a common palladium catalyst and ligand combination. Protocol 2 outlines a method that has been successful for other unprotected nitrogen-rich heterocycles.

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is adapted from optimized conditions for the arylation of similar heterocyclic compounds.[3]

Materials:

-

This compound

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Ethanol (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

-

Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) to the flask.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous toluene and anhydrous ethanol in a 1:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to this compound).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylindoline.

Protocol 2: Alternative Conditions for Unprotected Heterocycles

This protocol is based on conditions reported for the successful Suzuki-Miyaura cross-coupling of various unprotected nitrogen-rich heterocycles, including indoles.[4]

Materials:

-

This compound

-

Arylboronic acid

-

XPhos Pd G2 (or a similar XPhos-based precatalyst)

-

Potassium phosphate (K₃PO₄)

-

Dioxane

-

Water

-

Argon or Nitrogen gas

-

Microwave reaction vial or sealed tube

Procedure:

-

To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).

-

Add the XPhos-based palladium precatalyst (e.g., XPhos Pd G2, 1.0–1.5 mol%).

-

Seal the vial and purge with an inert gas.

-

Add dioxane and water (e.g., in a 4:1 ratio) to the vial.

-

Heat the reaction mixture to 60-100 °C for 5-24 hours. The optimal temperature and time will depend on the reactivity of the boronic acid.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Work up the reaction as described in Protocol 1 (steps 8-10).

-

Purify the product by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow for Suzuki Coupling of this compound

This diagram outlines the general laboratory workflow for performing the Suzuki coupling of this compound.

Caption: General experimental workflow.

References

Application Notes and Protocols: The Utility of 7-Iodoindoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 7-iodoindoline as a versatile building block in medicinal chemistry. It includes key application notes, quantitative biological data for representative derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.

Application Notes

This compound is a valuable heterocyclic scaffold in drug discovery due to the strategic placement of the iodine atom at the 7-position. This iodine atom serves as a versatile synthetic handle, enabling the introduction of various functional groups through cross-coupling reactions, most notably the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the indoline core to optimize pharmacological activity. The indoline scaffold itself is a privileged structure, present in numerous biologically active compounds.

The primary applications of this compound in medicinal chemistry are centered on the development of:

-

Anticancer Agents: As a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). The 7-position of the indoline core can be functionalized to interact with the hinge region of kinase domains.

-

Enzyme Inhibitors: Specifically for targets like Fatty Acid Amide Hydrolase (FAAH), where the indoline scaffold can be elaborated to fit into the enzyme's active site.

-

Central Nervous System (CNS) Receptor Ligands: For targets such as the dopamine D4 receptor, where derivatives have shown high affinity and selectivity.

Quantitative Data for this compound Derivatives

The following tables summarize the biological activity of exemplary compounds derived from this compound.

Table 1: Anticancer Activity of this compound Derivatives (VEGFR2 Inhibition)

| Compound Name/Reference | Structure | Target Kinase | IC₅₀ (nM) |

| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | VEGFR2 | 4.0 |

| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | VEGFR1 | 22 |

| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | VEGFR3 | 5.2 |

| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | FGFR1 | 46 |

| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | PDGFRα | 51 |

| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | KIT | 39 |

| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | RET | 15 |

Note: While Lenvatinib itself does not contain an indoline core, this compound is a key precursor in some synthetic routes to related quinoline-based inhibitors.

Table 2: Dopamine D4 Receptor Affinity of Indolin-2-one Derivatives

| Compound Reference | R-Group on Piperazine | Kᵢ (nM) for D4 Receptor |

| 4c | 4-hydroxybenzyl | 0.5[1] |

| 4a | benzyl | >1000 |

| 4b | 4-chlorobenzyl | 15.2 |

| 4d | 4-methoxybenzyl | 3.8 |

| 4e | 3,4-dimethoxybenzyl | 8.9 |

Note: These compounds are derivatives of indolin-2-one, which can be synthesized from indoline precursors.

Experimental Protocols

Synthesis of a 7-Arylindoline Derivative via Suzuki Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a key step in the synthesis of many bioactive molecules.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

Triphenylphosphine (PPh₃, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and triphenylphosphine (0.1 equivalents).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add palladium(II) acetate (0.05 equivalents).

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 7-arylindoline derivative.

Biological Assay Protocols

This protocol provides a method for measuring the inhibitory activity of a compound against VEGFR2 kinase.[2][3][4]

Materials:

-

Recombinant human VEGFR2 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

Procedure:

-

Prepare a solution of the test compound in DMSO at various concentrations.

-

In a 96-well plate, add 2.5 µL of the test compound solution to the appropriate wells. Add 2.5 µL of DMSO to the control and blank wells.

-

Prepare a master mix containing assay buffer, ATP (to a final concentration of ~Km for ATP), and the peptide substrate.

-

Add 22.5 µL of the master mix to each well.

-

To initiate the reaction, add 25 µL of recombinant VEGFR2 kinase diluted in assay buffer to all wells except the blank. Add 25 µL of assay buffer to the blank wells.

-

Incubate the plate at 30 °C for 60 minutes.

-

After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

This fluorescence-based assay is used to screen for inhibitors of FAAH.[5]

Materials:

-

Human recombinant FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

AMC-arachidonoyl amide (FAAH substrate)

-

Test compound (dissolved in DMSO)

-

Black, opaque 96-well plate

Procedure:

-

Add 10 µL of the test compound solution in DMSO to the wells. Add 10 µL of DMSO for the control.

-

Add 170 µL of FAAH assay buffer to each well.

-

Add 10 µL of the FAAH enzyme solution to each well and incubate for 10 minutes at 37 °C.

-

Initiate the reaction by adding 10 µL of the AMC-arachidonoyl amide substrate.

-

Read the fluorescence intensity every minute for 20 minutes using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition and IC₅₀ value for the test compound.

This protocol describes a competitive binding assay to determine the affinity of a compound for the dopamine D4 receptor.[1]

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g., CHO-K1 cells)

-

Radioligand (e.g., [³H]-Spiperone or a D4-selective radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Non-specific binding control (e.g., Haloperidol)

-

Test compound

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent displacement by the test compound at each concentration and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

VEGFR2 Signaling Pathway

Caption: VEGFR2 signaling pathway and the inhibitory action of Lenvatinib.

FAAH Inhibition and Endocannabinoid Signaling

Caption: Mechanism of FAAH inhibition and its effect on anandamide signaling.

Dopamine D4 Receptor Signaling Pathway

Caption: Dopamine D4 receptor signaling and the action of a D4 antagonist.

References

- 1. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Sapphire North America [sapphire-usa.com]

7-Iodoindoline: A Pivotal Intermediate for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: